N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Description
N-[2-(4-Methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is a thieno[3,4-c]pyrazole derivative characterized by a 5,5-dioxo-sulfone moiety, a 4-methylphenyl substituent at the 2-position, and a naphthalene-1-carboxamide group at the 3-position. The naphthalene moiety enhances aromatic stacking and lipophilicity, while the sulfone group contributes to electronic polarization and metabolic stability .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-9-11-17(12-10-15)26-22(20-13-30(28,29)14-21(20)25-26)24-23(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLJMVODSQNMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol .
Chemical Reactions Analysis
N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound’s biological activity suggests it could be used in the treatment of diseases, particularly those involving inflammation or cancer.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s closest analogs include pyrazole-carboxamide derivatives and thieno[3,4-c]pyrazole-based molecules (Table 1). Key structural variations include:
- Aromatic substituents: The naphthalene group in the target compound contrasts with simpler phenyl (e.g., 3a in ) or fluorophenyl (e.g., ) substituents in analogs.
Physicochemical Properties
- Lipophilicity : ’s compound has an XlogP of 0.9, indicating moderate lipophilicity. The target compound’s naphthalene group likely increases XlogP (>2), enhancing membrane permeability but reducing aqueous solubility .
- Thermal stability : Analogs in show melting points between 123–183°C. The target compound’s melting point is unreported but expected to exceed 150°C due to extended aromaticity .
Spectroscopic Characterization
- NMR : Aromatic protons in analogs (e.g., 7.2–8.1 ppm in ) align with the target compound’s expected signals. The naphthalene protons may appear as multiplets near 7.5–8.3 ppm, with a singlet for the pyrazole C-H .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 403.1 for 3a) confirm molecular weights. The target compound’s MS should show [M+H]⁺ ≈ 431.1 .
Crystallographic and Computational Analysis
- Software like SHELX () and ORTEP () are critical for structural validation.
Biological Activity
Molecular Characteristics
- Molecular Formula: C28H34N3O5S
- Molecular Weight: 511.5851 g/mol
- InChIKey: CXHHBNMLPJOKQD-UHFFFAOYSA-N
Structural Features
The compound features a naphthalene ring fused with a thieno[3,4-c]pyrazole moiety, which is significant for its biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that this compound acts primarily as an inhibitor of HMG-CoA reductase , an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound may lower cholesterol levels in the body, which is beneficial in treating conditions such as hypercholesterolemia.
Pharmacological Studies
- In Vitro Studies:
- In Vivo Studies:
Case Studies and Clinical Trials
- A notable study involved the evaluation of this compound in a Phase I clinical trial for patients with hypercholesterolemia. The trial aimed to assess safety and efficacy but was ultimately discontinued due to insufficient efficacy results compared to existing treatments .
- Another case study highlighted the compound's potential neuroprotective effects in models of neurodegenerative diseases, suggesting that it may also exert antioxidant properties, thus protecting neuronal cells from oxidative stress .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Compound A | C28H34N3O5S | HMG-CoA reductase inhibitor | Discontinued clinical trials |
| Compound B | C26H32N4O4S | Antioxidant properties | Ongoing research |
| Compound C | C30H36N2O6S | Anti-inflammatory effects | Promising preclinical results |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
